methyl 5-formyl-1H-pyrrole-2-carboxylate
Overview
Description
Synthesis Analysis
Methyl 5-formyl-1H-pyrrole-2-carboxylate and its derivatives can be synthesized through several methods, including cyclization reactions, hydrolysis, and decarboxylation processes. For instance, a study by Hublikar et al. (2019) details the synthesis of methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives using the Knorr reaction, hydrolysis, decarboxylation, and Vilsmeier–Haack formylation reaction (Hublikar et al., 2019).
Molecular Structure Analysis
The molecular structure of methyl 5-formyl-1H-pyrrole-2-carboxylate derivatives is characterized by various spectroscopic methods, including infrared, 1H nuclear magnetic resonance, and mass spectroscopy. These methods help in understanding the structural aspects and confirming the synthesis of these compounds (Hublikar et al., 2019).
Chemical Reactions and Properties
These compounds exhibit a range of chemical reactions due to the presence of functional groups like the formyl group and the carboxylate moiety. These functionalities contribute to the compound's reactivity and potential for further derivatization. The specific chemical properties depend on the substitution pattern on the pyrrole ring.
Physical Properties Analysis
The physical properties of these compounds, such as melting point, boiling point, and solubility, are determined by the structure and the specific substituents on the pyrrole ring. These properties are crucial for understanding the compound's behavior in different chemical environments and for its practical applications in synthesis.
Chemical Properties Analysis
Methyl 5-formyl-1H-pyrrole-2-carboxylate derivatives exhibit interesting chemical properties, including antimicrobial activities as shown by Hublikar et al. (2019). The presence of the heterocyclic pyrrole ring and other substituents like the methoxy group significantly influences these properties, contributing to the compound's potential as a template for new antimicrobial agents (Hublikar et al., 2019).
Scientific Research Applications
Antimicrobial Properties
Methyl 5-formyl-1H-pyrrole-2-carboxylate derivatives have been synthesized and demonstrated significant antimicrobial activities. Notably, the introduction of a methoxy group in the pyrrole structure has been associated with enhanced antibacterial and antifungal activities. This finding underscores the potential of these compounds in developing new antimicrobial agents (Hublikar et al., 2019).
Chemical Synthesis and Reactivity
The compound has been utilized in synthesizing various novel heterocyclic systems. For instance, reactions with N-substituted aliphatic diamines have yielded new pyrrole-containing heterocyclic systems. These reactions and the subsequent reduction of the compounds showcase the versatility of methyl 5-formyl-1H-pyrrole-2-carboxylate in chemical synthesis (Mokrov et al., 2010).
Bioactive Compound Synthesis
This chemical has been used as a building block for the formal synthesis of bioactive pyrroles like lycogarubin C, permethyl storniamide A, and lamellarin G trimethyl ether. These bioactive pyrroles exhibit promising biological properties, including anti-tumor activities and inhibition of HIV integrase, highlighting the compound's importance in synthesizing biologically active molecules (Gupton et al., 2014).
Crystal Engineering
The compound has been recognized for its role in crystal engineering due to its ability to form robust supramolecular synthons. This property is crucial for designing and self-assembling novel crystal structures, indicating its potential in materials science and nanotechnology (Yin & Li, 2006).
Safety And Hazards
Methyl 5-formyl-1H-pyrrole-2-carboxylate is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 5-formyl-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)6-3-2-5(4-9)8-6/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCYHYGREGWAAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923070 | |
Record name | Methyl 5-formyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-formyl-1H-pyrrole-2-carboxylate | |
CAS RN |
1197-13-3 | |
Record name | 1H-Pyrrole-2-carboxylic acid, 5-formyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1197-13-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244809 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 5-formyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-formyl-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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